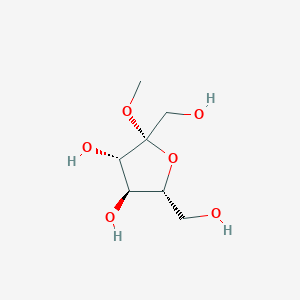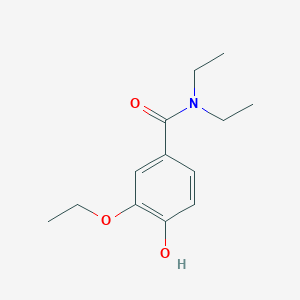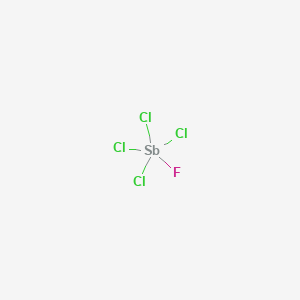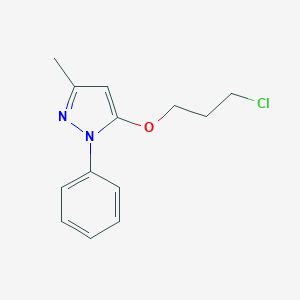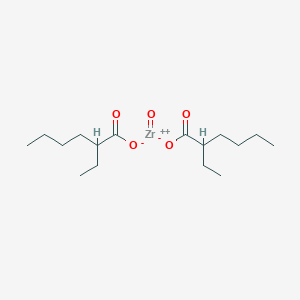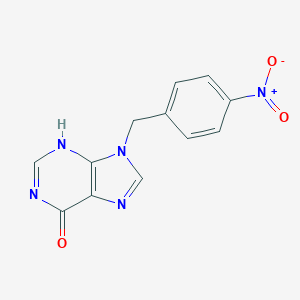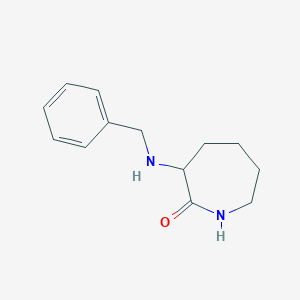
3-(Benzylamino)hexahydro-2H-azepin-2-one
説明
3-(Benzylamino)hexahydro-2H-azepin-2-one, commonly known as BHA, is a cyclic amine compound that has gained attention in scientific research due to its potential therapeutic applications. BHA is a heterocyclic compound that contains a six-membered ring with a nitrogen atom and a carbonyl group.
作用機序
The mechanism of action of BHA is not fully understood, but it is believed to act through multiple pathways. BHA has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase and inducible nitric oxide synthase. BHA has also been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
生化学的および生理学的効果
BHA has been shown to have a variety of biochemical and physiological effects. BHA has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which protect cells from oxidative damage. BHA has also been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Additionally, BHA has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
実験室実験の利点と制限
BHA has several advantages for laboratory experiments. BHA is readily available and can be synthesized in high yields and purity. BHA is also stable under a wide range of conditions, making it ideal for use in cell culture and animal studies. However, there are some limitations to using BHA in laboratory experiments. BHA has low solubility in aqueous solutions, which can limit its bioavailability. Additionally, BHA can interact with other compounds and proteins in complex ways, making it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on BHA. One area of interest is the development of BHA derivatives with improved solubility and bioavailability. Another area of interest is the exploration of the potential therapeutic applications of BHA in other disease models, such as cardiovascular disease and diabetes. Furthermore, the mechanism of action of BHA is not fully understood, and further research is needed to elucidate the molecular pathways involved. Finally, the safety and toxicity of BHA need to be thoroughly evaluated before it can be considered for clinical use.
Conclusion:
In conclusion, 3-(Benzylamino)hexahydro-2H-azepin-2-one, or BHA, is a cyclic amine compound with potential therapeutic applications. BHA can be synthesized through a multi-step process and has been studied extensively for its neuroprotective, anti-inflammatory, and anticancer properties. BHA acts through multiple pathways and has a variety of biochemical and physiological effects. BHA has advantages and limitations for laboratory experiments, and there are several future directions for research on BHA. Overall, BHA is a promising compound for further investigation in the field of biomedical research.
合成法
BHA can be synthesized through a multi-step process involving the condensation of benzylamine and cyclohexanone, followed by reduction and cyclization. The resulting product is purified through chromatography to obtain pure BHA. The synthesis method of BHA has been optimized to produce high yields and purity, making it an ideal compound for laboratory experiments.
科学的研究の応用
BHA has been studied extensively for its potential therapeutic applications, including its role as a neuroprotective agent, anti-inflammatory agent, and anticancer agent. BHA has been shown to protect neurons from oxidative stress and prevent neuronal damage in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. BHA has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BHA has demonstrated anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models.
特性
IUPAC Name |
3-(benzylamino)azepan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c16-13-12(8-4-5-9-14-13)15-10-11-6-2-1-3-7-11/h1-3,6-7,12,15H,4-5,8-10H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGFAORRKSDLLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927213 | |
| Record name | 6-(Benzylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzylamino)hexahydro-2H-azepin-2-one | |
CAS RN |
13147-86-9 | |
| Record name | Hexahydro-3-[(phenylmethyl)amino]-2H-azepin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13147-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Benzylamino)hexahydro-2H-azepin-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013147869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(Benzylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50927213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzylamino)hexahydro-2H-azepin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Methyl-[1,1'-biphenyl]-2-ol](/img/structure/B80855.png)
![Benzenaminium, 4-[[4-(dimethylamino)phenyl][4-(dimethyliminio)-2,5-cyclohexadien-1-ylidene]methyl]-N-ethyl-N,N-dimethyl-, bromide chloride (1:1:1)](/img/structure/B80857.png)
